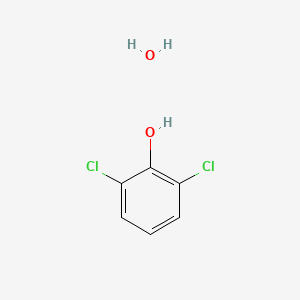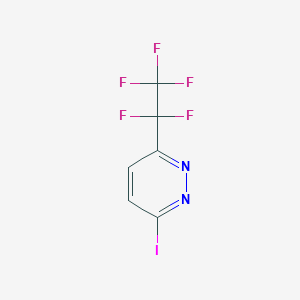
6-Azido-6-deoxy-D-man
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Azido-6-deoxy-D-mannose is a modified sugar molecule where the hydroxyl group at the sixth position of D-mannose is replaced by an azido group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Azido-6-deoxy-D-mannose typically involves the following steps:
Starting Material: The process begins with D-mannose, a naturally occurring sugar.
Tosylation: The hydroxyl group at the sixth position is selectively tosylated using p-toluenesulfonyl chloride in the presence of a base such as pyridine.
Azide Substitution: The tosyl group is then substituted with an azido group using sodium azide in a polar aprotic solvent like dimethylformamide (DMF).
Purification: The final product, 6-Azido-6-deoxy-D-mannose, is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
While the laboratory synthesis of 6-Azido-6-deoxy-D-mannose is well-documented, industrial-scale production would require optimization of reaction conditions to ensure high yield and purity. This might involve continuous flow reactors, automated synthesis systems, and advanced purification techniques to meet the demands of large-scale applications.
化学反応の分析
Types of Reactions
6-Azido-6-deoxy-D-mannose can undergo various chemical reactions, including:
Reduction: The azido group can be reduced to an amino group using reducing agents like triphenylphosphine or catalytic hydrogenation.
Click Chemistry: The azido group is highly reactive in click chemistry, particularly in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, forming triazoles.
Substitution: The azido group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Triphenylphosphine in the presence of water or catalytic hydrogenation with palladium on carbon.
Click Chemistry: Copper sulfate and sodium ascorbate in a suitable solvent like water or tert-butanol.
Substitution: Sodium azide in DMF for azide substitution reactions.
Major Products
Reduction: 6-Amino-6-deoxy-D-mannose.
Click Chemistry: 1,2,3-Triazole derivatives.
Substitution: Various substituted mannose derivatives depending on the nucleophile used.
科学的研究の応用
6-Azido-6-deoxy-D-mannose has numerous applications in scientific research:
Bioorthogonal Chemistry: Used as a chemical reporter for visualizing glycosylation in living cells.
Glycoscience: Studying the role of glycosylation in biological processes.
Drug Development: Potential use in the synthesis of glycomimetics and other therapeutic agents.
Material Science: Incorporation into polymers and other materials for enhanced properties.
作用機序
The azido group in 6-Azido-6-deoxy-D-mannose allows it to participate in bioorthogonal reactions without interfering with native biological processes. In click chemistry, the azido group reacts with alkynes to form stable triazole linkages, enabling the tagging and visualization of biomolecules. This mechanism is particularly useful in studying protein glycosylation and other post-translational modifications.
類似化合物との比較
Similar Compounds
6-Azido-6-deoxy-D-glucose: Similar structure but derived from glucose instead of mannose.
6-Azido-6-deoxy-D-galactose: Derived from galactose, used in similar applications.
6-Azido-6-deoxy-L-fucose: Derived from fucose, another important sugar in glycoscience.
Uniqueness
6-Azido-6-deoxy-D-mannose is unique due to its specific structural configuration and the presence of the azido group, which makes it highly reactive in click chemistry. Its applications in bioorthogonal chemistry and glycoscience are particularly noteworthy, as it allows for the precise tagging and visualization of mannose-containing glycoconjugates in biological systems.
特性
IUPAC Name |
6-azido-2,3,4,5-tetrahydroxyhexanal |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O5/c7-9-8-1-3(11)5(13)6(14)4(12)2-10/h2-6,11-14H,1H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEYJIJWKSGKYTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C=O)O)O)O)O)N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![17-hydroxy-10,13-dimethyl-6-methylidene-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-3-one](/img/structure/B12106187.png)
![3-(3,4-Dimethoxyphenyl)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B12106188.png)







